Homopropargylglycine

Beschreibung

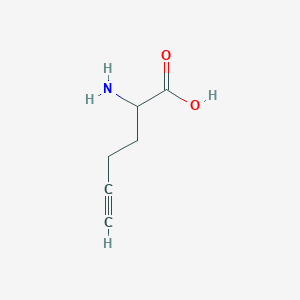

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminohex-5-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Homopropargylglycine: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development.[1][2] As an analog of methionine, HPG contains a terminal alkyne group, a small yet powerful modification that allows for its metabolic incorporation into newly synthesized proteins.[3][4] This unique feature enables researchers to tag and subsequently visualize, identify, and quantify nascent proteins in a variety of biological systems.[4][5] This "bioorthogonal" labeling strategy offers a non-radioactive, non-toxic, and highly sensitive alternative to traditional methods like the use of ³⁵S-methionine.[1][6]

This technical guide provides an in-depth overview of Homopropargylglycine, its chemical properties, and its applications in modern research, with a focus on experimental protocols and data presentation for scientists and professionals in drug development.

Chemical Properties of this compound

This compound is commercially available in several forms, primarily as the L-enantiomer (L-Homopropargylglycine), which is the biologically active form incorporated into proteins during translation.[7] The D-enantiomer and the racemic mixture are also available for specific research purposes.[4][8] The hydrochloride salt of L-HPG is a common formulation due to its enhanced stability and solubility.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of L-Homopropargylglycine and its common variants.

| Identifier | L-Homopropargylglycine (Free Base) | L-Homopropargylglycine (HCl Salt) | D-Homopropargylglycine |

| CAS Number | 98891-36-2[9][10] | 942518-19-6[1][7] | 211054-02-3[8] |

| Molecular Formula | C₆H₉NO₂[7][9] | C₆H₉NO₂ · HCl | C₆H₉NO₂[8] |

| Molecular Weight | 127.14 g/mol [7][9] | 163.60 g/mol [1] | 127.14 g/mol [8] |

| Appearance | White to yellow solid[11] | Off-white to grey solid[7] | Data not available |

| Purity | ≥97%[10] | >95% (¹H NMR)[3] | >96%[8] |

| Melting Point | Data not available | 162 °C | Data not available |

| Solubility | Solvent | Concentration | Notes |

| L-Homopropargylglycine | Water | 83.33 mg/mL (655.42 mM)[11] | Requires sonication, warming, and heating to 60°C[11] |

| DMSO | 250 mg/mL (1966.34 mM)[11] | Requires sonication; hygroscopic DMSO can impact solubility[11] | |

| DMF | Soluble[3] | ||

| L-Homopropargylglycine (HCl Salt) | Water | Good solubility[1] | |

| DMSO | Good solubility[1] |

| Storage and Stability | Condition | Duration |

| Powder | -20°C, sealed, away from moisture[11] | 24 months[1] |

| In Solvent (-80°C) | -80°C[11] | 6 months[11] |

| In Solvent (-20°C) | -20°C[11] | 1 month[11] |

Core Application: Bioorthogonal Labeling of Nascent Proteins

The primary application of HPG lies in its ability to serve as a reporter for new protein synthesis. As a methionine analog, it is recognized by the cellular translational machinery and incorporated into elongating polypeptide chains.[5][7] The embedded alkyne handle then becomes a target for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient under physiological conditions.[12] The most common click reaction used with HPG is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[7]

Experimental Workflow for Nascent Protein Labeling and Detection

The general workflow for utilizing HPG to label and detect newly synthesized proteins involves several key steps:

Caption: General experimental workflow for HPG-based nascent protein analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies and may require optimization based on the specific cell type and experimental goals.

Protocol 1: Labeling of Nascent Proteins in Cultured Cells

This protocol outlines the steps for incorporating HPG into newly synthesized proteins in a cell culture setting.

-

Cell Preparation:

-

Methionine Depletion (Optional but Recommended):

-

HPG Labeling:

-

Prepare a stock solution of L-Homopropargylglycine (e.g., 50 mM in sterile water or DMSO).[6]

-

Dilute the HPG stock solution into the pre-warmed methionine-free medium to achieve the desired final concentration (typically 50 µM, but may require optimization).[6][13]

-

Remove the methionine-depletion medium and add the HPG-containing medium to the cells.

-

Incubate the cells for the desired labeling period (can range from 30 minutes to several hours) at 37°C.

-

Protocol 2: Click Chemistry Reaction for Fluorescence Imaging

This protocol describes the in-situ detection of HPG-labeled proteins using a fluorescent azide probe.

-

Cell Fixation and Permeabilization:

-

Click Reaction Cocktail Preparation:

-

Note: Prepare the reaction cocktail fresh and use it immediately. The following is an example for one sample; scale as needed.

-

To 430 µL of PBS, add:

-

20 µL of a 10X stock of the azide-fluorophore conjugate (e.g., Alexa Fluor 488 azide).

-

20 µL of a 10X stock of copper(II) sulfate (CuSO₄).

-

20 µL of a 10X stock of a reducing agent (e.g., sodium ascorbate).

-

(Optional but recommended) A copper-chelating ligand like THPTA can be included to improve reaction efficiency and reduce cytotoxicity.[7]

-

-

-

Click Reaction Incubation:

-

Remove the PBS from the cells and add 500 µL of the click reaction cocktail to each sample.[6]

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst).

-

Wash the cells again with PBS.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.

-

Signaling Pathway and Logical Relationship Diagrams

The utility of this compound is rooted in its interception of the natural protein synthesis pathway.

Caption: Metabolic incorporation of HPG into nascent proteins.

The subsequent detection of HPG-labeled proteins relies on the principles of bioorthogonal click chemistry.

Caption: Detection of HPG-labeled proteins via Click Chemistry.

Applications in Drug Development and Research

The ability to specifically label and analyze newly synthesized proteins has profound implications for various research areas:

-

Monitoring Global Protein Synthesis: HPG provides a direct readout of translational activity in cells, which is crucial for studying cellular responses to stimuli, stress, or drug treatment.[7][14]

-

Pulse-Chase Analysis: By combining HPG labeling with "chase" periods, researchers can track the fate of a cohort of newly synthesized proteins, including their localization, degradation, and post-translational modifications.

-

Proteomics and Target Identification: HPG-labeled proteins can be enriched using biotin-azide probes and streptavidin affinity purification, followed by mass spectrometry to identify proteins synthesized under specific conditions.[5]

-

PROTAC Development: HPG can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins.[11][15]

-

Virology: HPG has been used to study the spatiotemporal dynamics of viral protein synthesis during infection.[14]

Conclusion

This compound has emerged as a powerful and versatile tool for the study of protein synthesis. Its ease of use, high sensitivity, and compatibility with various downstream applications make it an invaluable asset for researchers in basic science and drug development. The ability to visualize and isolate nascent proteomes provides a dynamic window into cellular function, offering insights that were previously difficult to obtain. As bioorthogonal chemistry continues to evolve, the applications of HPG and similar non-canonical amino acids are poised to expand even further, promising new discoveries in the complex world of the proteome.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. L-Homopropargylglycine(hydrochloride), 942518-19-6 | BroadPharm [broadpharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. This compound | CAS#:215160-72-8 | Chemsrc [chemsrc.com]

- 5. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 8. precisepeg.com [precisepeg.com]

- 9. medkoo.com [medkoo.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 15. L-Homopropargylglycine | TargetMol [targetmol.com]

The Principle of Homopropargylglycine (HPG) in Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of nascent protein synthesis is fundamental to understanding cellular physiology, disease pathology, and the mechanism of action of therapeutic agents. Homopropargylglycine (HPG) has emerged as a powerful and versatile tool for the metabolic labeling of newly synthesized proteins. As a non-canonical amino acid analogue of methionine, HPG is incorporated into elongating polypeptide chains by the cell's own translational machinery. Its terminal alkyne group serves as a bioorthogonal handle, enabling the selective and covalent attachment of reporter molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This guide provides a comprehensive overview of the HPG protein labeling principle, detailing its core mechanism, experimental protocols for its primary applications—Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) and Fluorescent Non-canonical Amino Acid Tagging (FUNCAT)—and quantitative data to aid in experimental design.

Core Principle: Metabolic Incorporation and Bioorthogonal Ligation

The utility of this compound (HPG) in protein labeling is rooted in two key processes: its metabolic incorporation into newly synthesized proteins and the subsequent bioorthogonal "click" reaction for detection.[1][2] HPG is structurally similar to methionine, allowing it to be recognized by methionyl-tRNA synthetase and charged to the initiator and elongator tRNA molecules.[1][3] Consequently, during active protein synthesis, HPG is incorporated into nascent polypeptide chains at methionine codons.[4][5]

The defining feature of HPG is its terminal alkyne group, a small, chemically inert functional group that does not interfere with normal cellular processes.[6][7] This alkyne serves as a "bioorthogonal handle" for a highly specific and efficient chemical reaction known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9] This reaction facilitates the covalent ligation of an azide-containing reporter molecule—such as a fluorophore for imaging or a biotin tag for affinity purification—to the HPG-labeled proteins.[10][11] The high specificity of the click reaction ensures that only the newly synthesized, HPG-containing proteins are labeled.[12]

This two-step process allows for the temporal and spatial tracking of protein synthesis, providing a powerful alternative to traditional methods like radioactive isotope labeling.[13]

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. quora.com [quora.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 8. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lumiprobe.com [lumiprobe.com]

- 11. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 12. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

L-Homopropargylglycine (L-HPG): A Technical Guide to its Discovery and Synthesis for Advanced Biological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Homopropargylglycine (L-HPG) is a non-canonical amino acid that has become an indispensable tool in chemical biology and proteomics for monitoring protein synthesis. As an analog of methionine, L-HPG is incorporated into nascent polypeptide chains by the cell's natural translational machinery.[1][2][3] Its terminal alkyne group serves as a bioorthogonal handle, allowing for the selective chemical ligation to azide-functionalized reporters via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[2][4] This guide provides an in-depth overview of the discovery context of L-HPG, detailed protocols for its chemical synthesis, and its application in metabolic labeling experiments. Quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Discovery and Principle of Application

The development of L-HPG was driven by the need for a safe, non-radioactive method to study dynamic cellular processes. Traditional methods using ³⁵S-labeled methionine, while effective, pose safety risks and are limited in their experimental flexibility. The emergence of bioorthogonal chemistry—chemical reactions that can occur in living systems without interfering with native biochemical processes—provided a new path forward.

L-HPG was identified as a suitable methionine surrogate for bioorthogonal non-canonical amino acid tagging (BONCAT).[5][6] Key properties that make L-HPG a powerful research tool include:

-

Metabolic Incorporation : It is recognized by the endogenous methionyl-tRNA synthetase and incorporated into proteins during translation.[7]

-

Bioorthogonality : The terminal alkyne is chemically inert within the cellular environment but can be specifically targeted.

-

Versatility : The alkyne handle allows for covalent attachment of various reporter tags, including fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.[2]

The overall principle involves two main stages: the metabolic labeling of proteins within cells and the subsequent chemoselective ligation to a reporter molecule.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Homopropargylglycine Incorporation into Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) is a non-canonical amino acid analogue of methionine that has become an invaluable tool for studying protein synthesis and dynamics in living systems.[1][2][3] Its utility lies in the presence of a terminal alkyne group, a small, bio-orthogonal chemical handle that does not perturb cellular processes.[1][4] This alkyne moiety allows for the selective labeling of newly synthesized proteins using "click chemistry," a highly efficient and specific reaction.[5][6][7] This guide provides an in-depth overview of the mechanism of HPG incorporation, experimental protocols for its application, and quantitative data to inform experimental design.

Core Mechanism of Incorporation

The incorporation of HPG into nascent polypeptide chains leverages the cell's natural protein synthesis machinery. As a structural analog of methionine, HPG is recognized by the endogenous methionyl-tRNA synthetase (MetRS).[8] This enzyme is responsible for charging transfer RNA molecules with their cognate amino acids. While MetRS has a high fidelity for methionine, it can accommodate HPG, particularly when HPG is present in excess or when methionine is depleted from the cellular environment.[8][9]

Once charged to the methionyl-tRNA (tRNAMet), the HPG-tRNAMet complex is delivered to the ribosome during translation. At methionine codons (AUG) in the messenger RNA (mRNA) sequence, HPG is incorporated into the growing polypeptide chain in place of methionine.[10][11] The resulting proteins contain an alkyne handle that can be used for subsequent bio-orthogonal ligation.

Bio-orthogonal Labeling via Click Chemistry

The alkyne group on the incorporated HPG allows for its detection and visualization through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[5][6][12] This reaction forms a stable triazole linkage between the alkyne on the HPG-labeled protein and an azide-containing reporter molecule.[4][13] These reporter molecules can be fluorophores for imaging, or biotin for affinity purification and subsequent proteomic analysis.[2][3]

Signaling Pathway of HPG Incorporation

The following diagram illustrates the key steps involved in the incorporation of HPG into proteins and its subsequent detection.

Caption: The metabolic labeling of proteins with HPG and subsequent bio-orthogonal detection.

Quantitative Data on HPG Incorporation

The efficiency of HPG incorporation can be influenced by several factors, including cell type, HPG concentration, and the duration of labeling. Below is a summary of key quantitative parameters.

| Parameter | Value/Range | Organism/Cell Type | Notes | Reference |

| Optimal HPG Concentration | 50 µM | Various cell lines | This is a common starting concentration and may require optimization. | [14] |

| HPG vs. Azidohomoalanine (AHA) Incorporation | HPG is more efficient than AHA | Arabidopsis thaliana | AHA was found to induce methionine metabolism, potentially limiting its own incorporation. | [10][11] |

| Effect on Cell Viability | No significant effect | Vero cells | HPG labeling did not impact cell viability, viral protein accumulation, or virus yields in this model. | [4] |

| Methionine Depletion | 30-60 minutes | Various cell lines | Pre-incubation in methionine-free medium enhances HPG incorporation by reducing competition. | [14][15] |

Experimental Protocols

Metabolic Labeling of Cultured Cells with HPG

This protocol describes the general procedure for labeling newly synthesized proteins in cultured mammalian cells with HPG.

Materials:

-

L-Homopropargylglycine (HPG)

-

Methionine-free cell culture medium (e.g., DMEM)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells plated on coverslips or in culture dishes

Procedure:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.

-

Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[14][15]

-

HPG Labeling: Prepare the HPG working solution by diluting a stock solution in pre-warmed methionine-free medium to the desired final concentration (typically 50 µM).[7][14] Remove the methionine-free medium from the cells and add the HPG-containing medium.

-

Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) under their optimal growth conditions. The incubation time will depend on the desired labeling window for newly synthesized proteins.

-

Washing: After incubation, remove the HPG-containing medium and wash the cells twice with PBS. The cells are now ready for fixation and click chemistry detection.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is for the in situ detection of HPG-labeled proteins in fixed cells using a fluorescent azide probe.

Materials:

-

HPG-labeled cells on coverslips

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click reaction cocktail components:

-

Fluorescent azide (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Sodium Ascorbate)

-

Copper ligand (e.g., THPTA or BTTAA)

-

Reaction Buffer (e.g., Tris buffer)

-

Procedure:

-

Fixation: Fix the HPG-labeled cells by incubating with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[14][15]

-

Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.[14]

-

Washing: Remove the permeabilization solution and wash the cells twice with 3% BSA in PBS.

-

Click Reaction: Prepare the click reaction cocktail immediately before use. A typical cocktail includes the fluorescent azide, CuSO₄, and a reducing agent in a suitable buffer. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy.

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for HPG-based protein labeling and analysis.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 2. de.lumiprobe.com [de.lumiprobe.com]

- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 4. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 5. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective analysis of newly synthesized proteins by combining fluorescence correlation spectroscopy with bioorthogonal non-canonical amino acid tagging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo homopropargylglycine incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

The Application of Homopropargylglycine in Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homopropargylglycine (HPG) is a powerful tool in modern cell biology and proteomics, serving as a non-radioactive analog of the amino acid methionine.[1] Its structure incorporates an alkyne group, which allows for its detection and isolation through a bioorthogonal chemical reaction known as "click chemistry".[2][3] This enables researchers to specifically label and study newly synthesized proteins within a complex cellular environment. This guide provides an in-depth overview of the core applications of HPG in basic research, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its implementation in the laboratory.

HPG is cell-permeable and is incorporated into nascent polypeptide chains during translation, effectively replacing methionine.[1] The alkyne handle then serves as a target for covalent ligation with an azide-containing reporter molecule, such as a fluorophore or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4] This specific and efficient labeling strategy has made HPG a cornerstone for investigating various aspects of protein synthesis, localization, and degradation.

Core Applications of Homopropargylglycine

The versatility of HPG has led to its widespread adoption in several key areas of research:

-

Monitoring Global Protein Synthesis: HPG labeling allows for the visualization and quantification of overall protein synthesis rates in cells and tissues. This is invaluable for studying the effects of drugs, toxins, or environmental stressors on cellular metabolism.[5]

-

Pulse-Chase Analysis of Protein Turnover: By performing a "pulse" with HPG followed by a "chase" with methionine-containing media, researchers can track the fate of a cohort of newly synthesized proteins over time, providing insights into protein degradation and stability.[6][7]

-

Proteomic Profiling of Nascent Proteins (BONCAT): Bioorthogonal non-canonical amino acid tagging (BONCAT) using HPG, coupled with biotin-azide and subsequent affinity purification, allows for the selective enrichment and identification of newly synthesized proteins by mass spectrometry.[8] This provides a snapshot of the translatome under specific conditions.

-

Visualization of Protein Synthesis in Situ: The use of fluorescent azides enables the direct imaging of sites of active protein synthesis within cells and organisms using microscopy techniques.[9] This has been instrumental in understanding localized translation in specialized cellular compartments.

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for designing experiments using HPG. These values are starting points and may require optimization depending on the specific cell type and experimental goals.[10][11]

| Parameter | Cell Lines (e.g., HeLa, A549, U-2 OS, IMR90) | Primary Cells (e.g., Hepatocytes) | Bacteria (e.g., E. coli) | Yeast | Plants (e.g., Arabidopsis cell culture) |

| HPG Concentration | 20 µM - 1 mM[2][3][12] | 50 µM[11] | 20 nM - 2 µM[12] | 50 µM | 1 mM[8] |

| Recommended Starting Concentration | 50 µM[10][13] | 50 µM[11] | 2 µM[12] | 50 µM | 1 mM[8] |

| Incubation Time | 30 minutes - 24 hours[8][10] | 18 hours[11] | 1 hour - 8 days[12] | 1 - 4 hours | 24 hours[8] |

| Methionine Depletion | 30 - 60 minutes[10] | Yes[11] | Not specified | Not specified | Not specified |

| Reagent | Concentration for Fluorescence Microscopy | Concentration for Proteomics (BONCAT) |

| HPG | 50 µM[10] | 50 µM - 1 mM |

| Alexa Fluor Azide | 2 - 5 µM[13] | N/A |

| Biotin-Azide | N/A | 25 - 100 µM |

| Copper (II) Sulfate (CuSO4) | 100 µM - 2 mM[13] | 100 µM - 1 mM |

| Copper (I)-stabilizing ligand (e.g., THPTA, BTTAA) | 500 µM - 1 mM | 500 µM - 1 mM |

| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 - 5 mM | 2.5 - 5 mM |

Detailed Experimental Protocols

Protocol 1: Visualizing Nascent Proteins by Fluorescence Microscopy

This protocol details the steps for labeling newly synthesized proteins with HPG and visualizing them using a fluorescent azide.

1. Cell Culture and HPG Labeling: a. Plate cells on coverslips at the desired density and allow them to adhere overnight.[10] b. The next day, wash the cells once with pre-warmed phosphate-buffered saline (PBS).[10] c. Replace the medium with pre-warmed, methionine-free DMEM.[14][15] d. Incubate the cells at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[10] e. Add HPG to the methionine-free medium to a final concentration of 50 µM.[10][13] f. Incubate the cells for the desired labeling period (e.g., 30 minutes to 4 hours) at 37°C.[10]

2. Cell Fixation and Permeabilization: a. Remove the HPG-containing medium and wash the cells once with PBS.[13] b. Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 15 minutes at room temperature.[13] c. Remove the fixative and wash the cells twice with 3% BSA in PBS.[13] d. Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 20 minutes at room temperature.[13]

3. Click Chemistry Reaction: a. Prepare the Click-iT® reaction cocktail immediately before use by adding the following components in order: PBS, Alexa Fluor azide, copper (II) sulfate, and a reducing agent solution (e.g., sodium ascorbate).[13] b. Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[13] c. Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[13] d. Remove the reaction cocktail and wash the cells once with Click-iT® reaction rinse buffer or 3% BSA in PBS.[13]

4. DNA Staining and Imaging: a. (Optional) Stain the nuclei by incubating with a Hoechst 33342 solution (1-5 µg/mL in PBS) for 15-30 minutes at room temperature, protected from light.[10] b. Wash the cells twice with PBS.[10] c. Mount the coverslips onto microscope slides using an appropriate mounting medium. d. Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

Protocol 2: Sample Preparation for Nascent Proteome Analysis (BONCAT)

This protocol outlines the steps for labeling, lysing, and preparing newly synthesized proteins for identification by mass spectrometry.

1. HPG Labeling and Cell Lysis: a. Follow the HPG labeling steps as described in Protocol 1 (steps 1a-1f), potentially using a higher HPG concentration (e.g., 1 mM) and a longer incubation time (e.g., 4-24 hours) to increase labeling efficiency for proteomics. b. After labeling, wash the cells with ice-cold PBS and harvest them by scraping. c. Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. d. Clarify the lysate by centrifugation and determine the protein concentration using a standard assay (e.g., BCA).[16]

2. Click Chemistry Reaction with Biotin-Azide: a. To the protein lysate, add biotin-azide, copper (II) sulfate, a copper-chelating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate). b. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

3. Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1-2 hours at room temperature with gentle rotation to capture the biotinylated (i.e., newly synthesized) proteins. b. Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.

4. On-Bead Digestion and Mass Spectrometry Analysis: a. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). b. Reduce the disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide. c. Digest the proteins on-bead with trypsin overnight at 37°C. d. Collect the supernatant containing the tryptic peptides. e. Desalt the peptides using a C18 StageTip or equivalent. f. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17]

Visualizing Workflows and Pathways

Experimental Workflow for Nascent Protein Visualization

Caption: Workflow for visualizing newly synthesized proteins using HPG.

Experimental Workflow for Proteomic Analysis of Nascent Proteins (BONCAT)

Caption: Workflow for BONCAT to identify newly synthesized proteins.

Investigating Mitochondrial Translation with HPG

HPG can be used to study the dynamics of mitochondrial protein synthesis. By inhibiting cytosolic translation with cycloheximide, HPG incorporation becomes specific to mitochondrial ribosomes.

Caption: Selective labeling of mitochondrial translation products using HPG.

Conclusion

This compound has emerged as an indispensable tool for the study of protein synthesis and turnover. Its bioorthogonal alkyne handle allows for robust and specific labeling of nascent proteins, enabling a wide range of applications from in situ visualization to comprehensive proteomic analysis. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate HPG-based methodologies into their studies, paving the way for new discoveries in the dynamic world of the proteome. As with any technique, optimization for specific experimental systems is crucial for achieving the most reliable and insightful results.

References

- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. Item - Biochemical analysis of newly synthesised proteins using HPG and click chemistry. - figshare - Figshare [figshare.com]

- 4. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cacheby.com [cacheby.com]

- 6. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 7. A robust and economical pulse-chase protocol to measure the turnover of HaloTag fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple and robust high-throughput serum proteomics workflow with low-microflow LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Homopropargylglycine: A Technical Guide to a Non-Canonical Amino Acid for Studying Protein Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The study of dynamic cellular processes, particularly the synthesis of new proteins, is fundamental to advancing our understanding of biology and disease. Homopropargylglycine (HPG) has emerged as a powerful tool in this field. As a non-canonical amino acid, HPG is a methionine analog that can be metabolically incorporated into proteins.[1][2][3] Its key feature is a terminal alkyne group, which serves as a bioorthogonal handle for chemical ligation.[1][2] This allows for the selective labeling and subsequent analysis of newly synthesized proteins without the need for radioactive isotopes.[4][5] This guide provides a comprehensive technical overview of HPG, including its properties, experimental protocols, and applications in modern biological research.

Core Concepts: Bioorthogonal Chemistry and Metabolic Labeling

HPG's utility is rooted in the principles of bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.[6][7] The alkyne group on HPG is chemically inert within the cellular environment but can undergo a highly specific and efficient reaction with an azide-containing molecule in a process known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[6][8][9]

This enables a two-step process for labeling proteins:

-

Metabolic Incorporation: Cells are cultured in a methionine-free medium and supplemented with HPG.[4][10] The cellular translational machinery recognizes HPG as a methionine analog and incorporates it into newly synthesized proteins.[11][12]

-

Bioorthogonal Ligation (Click Chemistry): After a desired labeling period, the alkyne-tagged proteins can be covalently linked to a variety of azide-functionalized reporter molecules, such as fluorophores for imaging or biotin for affinity purification and subsequent proteomic analysis.[2][3]

Properties and Synthesis of this compound

This compound is a chiral molecule, with the L-enantiomer being the biologically active form for protein incorporation. Several synthetic routes for HPG have been described, with methods optimized for high yield and enantiopurity.[13][14] For instance, an improved Strecker synthesis can produce racemic HPG with a 61% overall yield, while asymmetric variations can achieve enantiomeric excesses greater than 80%. Efficient multi-gram synthesis of Fmoc-L-homopropargylglycine-OH, suitable for solid-phase peptide synthesis, has also been reported with an overall yield of 72% and an enantiopurity of over 98%.[14][15]

Table 1: Physicochemical Properties of L-Homopropargylglycine

| Property | Value | Reference(s) |

| Molecular Formula | C6H9NO2 | [3][16] |

| Molecular Weight | 127.14 g/mol (free acid) | [3][16] |

| CAS Number | 98891-36-2 | [16] |

| Appearance | White crystalline solid | [2] |

| Solubility | Water, DMSO, DMF | [2] |

| Purity | >95% (by H NMR) | [2] |

Quantitative Data on HPG Incorporation and Effects

The efficiency of HPG incorporation and its potential effects on cellular processes are critical considerations for experimental design. While generally considered non-toxic and having minimal impact on global protein synthesis rates, high concentrations and prolonged exposure can affect cell growth in some systems.[5][17][18]

Table 2: HPG Incorporation Efficiency and Cellular Effects

| Organism/Cell Type | HPG Concentration | Incubation Time | Key Findings | Reference(s) |

| Escherichia coli | >0.35 µM | Not specified | Significant reduction in growth rate. | [17] |

| Escherichia coli | Not specified | Not specified | Incorporation rate of ~80% for expressed proteins. | [19] |

| Vero Cells (HSV-infected) | 0.5 mM | 30 min pulse | No effect on cell viability, accumulation of viral proteins, or virus yield. | [5] |

| Marine Bacteria | 8-18 nM | Not specified | Did not significantly change ³⁵S-methionine incorporation. | [20] |

| Arabidopsis thaliana | Not specified | Not specified | HPG-based BONCAT tags nascent proteins more efficiently than azidohomoalanine (AHA). | [21][22] |

Experimental Protocols

The following sections provide detailed methodologies for the use of HPG in metabolic labeling and subsequent detection of newly synthesized proteins.

Metabolic Labeling of Cultured Cells with HPG

This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.[4][23]

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips in a multi-well plate) and allow them to reach the desired confluency.

-

Methionine Depletion: To enhance HPG incorporation, wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the standard culture medium with methionine-free medium and incubate the cells at 37°C for 30-60 minutes.[4][10]

-

HPG Labeling: Prepare a stock solution of HPG (e.g., 50 mM in DMSO or water).[4][24] Add the desired amount of HPG to the methionine-free medium to achieve a final working concentration. A common starting concentration is 50 µM, but this should be optimized for the specific cell line.[4][25]

-

Incubation: Incubate the cells with the HPG-containing medium for the desired period. Incubation times can range from 30 minutes to several hours, depending on the experimental question.[4][25]

-

Proceed to Fixation: After the labeling period, the cells are ready for fixation and permeabilization, followed by the click chemistry reaction.

Cell Fixation, Permeabilization, and Click Chemistry Detection

This protocol outlines the steps for fluorescently labeling HPG-containing proteins within fixed cells.

-

Cell Fixation: Remove the HPG-containing medium and wash the cells with PBS. Add a 3.7% formaldehyde solution in PBS to each well and incubate for 15 minutes at room temperature.[4][24]

-

Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add a 0.5% Triton® X-100 solution in PBS to each well and incubate for 20 minutes at room temperature.[4][24]

-

Click Reaction Cocktail Preparation: Prepare the click reaction cocktail immediately before use. A typical cocktail for a single sample (e.g., one coverslip) includes:

-

Azide-functionalized fluorophore (e.g., Alexa Fluor 488 azide)

-

Copper(II) sulfate (CuSO₄)

-

A copper-reducing agent (e.g., sodium ascorbate)

-

A copper-chelating ligand (e.g., THPTA) to improve reaction efficiency and reduce cytotoxicity.[26]

-

Reaction buffer (e.g., Tris-buffered saline)[24] The components should be added in a specific order, typically with the sodium ascorbate added last to initiate the reaction.[26]

-

-

Click Reaction: Remove the permeabilization buffer and wash the cells with 3% BSA in PBS. Add the freshly prepared click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[25]

-

Washing and Imaging: Remove the reaction cocktail and wash the cells with a rinse buffer and then PBS.[25] The cells can then be counterstained (e.g., with a DNA stain like DAPI) and imaged using fluorescence microscopy.

Visualizing Workflows and Pathways

Metabolic Labeling and Detection Workflow

The overall process of using HPG to label and detect newly synthesized proteins can be visualized as a straightforward workflow.

Caption: Workflow for HPG metabolic labeling and detection.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The core of the detection method is the CuAAC reaction, which forms a stable triazole linkage between the alkyne on HPG and the azide on the reporter probe.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 3. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Non-Canonical Amino Acids in the Interrogation of Cellular Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tissue Specific Labeling in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Convenient syntheses of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Homopropargylglycine | TargetMol [targetmol.com]

- 17. Differential toxicity of bioorthogonal non-canonical amino acids (BONCAT) in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 19. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Broad distribution and high proportion of protein synthesis active marine bacteria revealed by click chemistry at the single cell level [frontiersin.org]

- 21. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 24. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. confluore.com.cn [confluore.com.cn]

A Technical Guide to Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT)

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful and versatile technique for the specific labeling and analysis of newly synthesized proteins within a complex biological system. This method provides a temporal window into the proteome, allowing researchers to study dynamic changes in protein synthesis in response to various stimuli, developmental stages, or disease states. This guide offers an in-depth overview of the core principles of BONCAT, detailed experimental protocols, and data analysis strategies.

Core Principles of BONCAT

BONCAT is a two-step method that allows for the identification of newly translated proteins.[1] The first step involves the metabolic labeling of proteins with a non-canonical amino acid (ncAA) containing a bioorthogonal functional group, such as an azide or an alkyne.[1] The most commonly used ncAAs are L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG), which are analogs of methionine.[1] These ncAAs are incorporated into newly synthesized proteins by the cell's own translational machinery.[2] The second step is the chemoselective ligation of a reporter molecule to the ncAA-labeled proteins via "click chemistry".[1] This reporter can be a fluorescent dye for imaging applications (a technique often called FUNCAT) or an affinity tag, such as biotin, for enrichment and subsequent identification by mass spectrometry.[1][2]

The key advantage of BONCAT lies in its bioorthogonal nature; the azide and alkyne groups are chemically inert within the biological system and react specifically and efficiently with their counterparts, enabling the selective tagging of newly synthesized proteins with minimal background.[1] This high sensitivity and temporal resolution make BONCAT a superior alternative to traditional methods like radioactive isotope labeling.[1]

BONCAT Experimental Workflow

The general workflow for a BONCAT experiment is depicted below. It begins with the introduction of the non-canonical amino acid to the biological system, followed by a period of incubation to allow for its incorporation into newly synthesized proteins. The cells or tissues are then lysed, and the ncAA-labeled proteins are conjugated to a reporter tag via a click chemistry reaction. Finally, the tagged proteins are either visualized or enriched for downstream analysis.

References

A Technical Guide to Homopropargylglycine (HPG) for In-Depth Analysis of De Novo Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to accurately monitor de novo protein synthesis is fundamental to understanding cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents. Homopropargylglycine (HPG), a bioorthogonal analog of the amino acid methionine, has emerged as a powerful tool for the specific and sensitive detection of newly synthesized proteins.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation associated with the use of HPG in studying protein synthesis.

HPG contains a terminal alkyne group, a small and biologically inert functional group.[4][5] When introduced to cells, HPG is utilized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of methionine.[1][3] The incorporated alkyne handle then serves as a target for covalent ligation with a variety of reporter molecules, such as fluorescent dyes or biotin, via a highly specific and efficient bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[4][6][7] This enables the visualization, isolation, and quantification of newly synthesized proteins.

This guide will detail the methodologies for HPG-based analysis of protein synthesis, present quantitative data in a structured format, and provide visual representations of key experimental workflows.

Core Concepts and Methodologies

Several key techniques leverage HPG for the study of de novo protein synthesis:

-

Fluorescent Noncanonical Amino Acid Tagging (FUNCAT): This method involves the metabolic labeling of cells with HPG, followed by click chemistry-mediated conjugation of a fluorescent azide.[8][9] This allows for the direct visualization of newly synthesized proteins within cells and tissues using fluorescence microscopy.[8][9]

-

Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT): In this approach, HPG-labeled proteins are tagged with a biotin azide via click chemistry.[6][10][11] The biotin tag facilitates the enrichment and purification of the nascent proteome using streptavidin-based affinity chromatography for subsequent analysis by mass spectrometry or western blotting.[9]

-

Mito-FUNCAT: A specialized application of FUNCAT designed to specifically study mitochondrial protein synthesis by inhibiting cytosolic translation with agents like anisomycin, allowing for the focused labeling and visualization of proteins synthesized within mitochondria.[12][13]

Quantitative Data Summary

The efficiency of HPG incorporation and its impact on cellular processes are critical considerations. The following tables summarize key quantitative parameters gathered from the literature.

| Parameter | Organism/Cell Type | Value | Reference(s) |

| HPG Incorporation Rate | E. coli (prototrophic and auxotrophic strains) | 70-80% | [14][15] |

| HPG Concentration (in vitro) | Various mammalian cell lines | 50 µM (optimized starting concentration) | [16][17][18][19] |

| HPG Concentration (in vivo, environmental samples) | Microorganisms | 1 nM to 1 mM | [6] |

| Methionine Depletion Time | Mammalian cell lines | 30-60 minutes | [16][17] |

| HPG Incubation Time | Mammalian cell lines | Varies (minutes to hours depending on experimental goal) | [16][19] |

| Cycloheximide (CHX) Concentration (Inhibitor Control) | Vero cells | 100 µg/ml | [5][7] |

| Anisomycin Concentration (Mito-FUNCAT) | Mammalian cells | Not specified | [12] |

| Comparison | Parameter | HPG | L-Azidohomoalanine (AHA) | Puromycin | Reference(s) |

| General | Incorporation Efficiency | Generally high | Can be lower than HPG in some systems | Not an amino acid analog; incorporates at the C-terminus of nascent chains | [20][21][22] |

| Toxicity | Generally low | Can be more inhibitory to cell growth than HPG in some systems | Halts translation, can be toxic | [20][23][24] | |

| Temporal Resolution | Limited by the need for aminoacyl-tRNA synthesis | Similar to HPG | High, as it directly enters the ribosome | [24] | |

| Detection | Click chemistry with an azide probe | Click chemistry with an alkyne probe | Antibody-based detection or click chemistry for alkyne-modified puromycin (OP-Puro) | [3][9][24] | |

| Quantitative | Incorporation Rate in E. coli | 70-80% | ~50% | N/A | [14][15] |

| Fluorescence Signal | Can be higher than O-propargyl-puromycin (OPP) | N/A | N/A | [22] |

Experimental Protocols

I. HPG Labeling of Cultured Cells

This protocol describes the metabolic labeling of cultured mammalian cells with HPG.

Materials:

-

Cells of interest plated on coverslips or in culture dishes

-

Complete growth medium

-

Methionine-free medium (e.g., DMEM without L-methionine)[16][17]

-

L-Homopropargylglycine (HPG) stock solution (e.g., 50 mM in DMSO or water)[16][17]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.[16][17]

-

Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate at 37°C for 30-60 minutes to deplete intracellular methionine reserves.[16][17][18]

-

HPG Labeling: Add the HPG stock solution to the methionine-free medium to achieve the desired final concentration (typically 50 µM, but should be optimized for each cell type).[16][17][19]

-

Incubation: Incubate the cells for the desired length of time (e.g., 30 minutes to several hours) under normal cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific research question.

-

Washing: After incubation, remove the HPG-containing medium and wash the cells once with PBS.[25]

-

Proceed to Fixation and Permeabilization for FUNCAT or Cell Lysis for BONCAT.

II. Fixation and Permeabilization for FUNCAT

This protocol prepares HPG-labeled cells for subsequent fluorescent detection.

Materials:

Procedure:

-

Fixation: Add 3.7% formaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.[16][25]

-

Washing: Remove the fixative and wash the cells twice with 3% BSA in PBS.[16][25]

-

Permeabilization: Add 0.5% Triton® X-100 in PBS and incubate for 20 minutes at room temperature.[16][25]

-

Washing: Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[16]

-

Proceed to Click Chemistry Reaction.

III. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction (Click Chemistry) for FUNCAT

This protocol describes the conjugation of a fluorescent azide to HPG-labeled proteins.

Materials:

-

Fluorescent azide (e.g., Alexa Fluor™ 488 Azide)

-

Click-iT® Reaction Buffer or a self-assembled buffer (e.g., Tris buffer)[16][17]

-

Copper(II) Sulfate (CuSO₄) solution[17]

-

Reducing agent (e.g., Sodium Ascorbate)[17]

-

Copper chelating ligand (e.g., THPTA) is recommended to improve reaction efficiency and reduce cytotoxicity[17]

Reaction Cocktail Preparation (Example per coverslip):

| Component | Volume/Amount |

| Reaction Buffer (e.g., 1X Click-iT® buffer) | 430 µL |

| CuSO₄ | 20 µL |

| Fluorescent Azide | 1.25 µL |

| Reaction Buffer Additive (Reducing Agent) | 50 µL |

| Total Volume | 500 µL |

Note: The exact volumes and concentrations may vary depending on the specific kit or reagents used. It is crucial to prepare the reaction cocktail fresh and use it within 15 minutes.[16]

Procedure:

-

Prepare Reaction Cocktail: Add the ingredients in the order listed in the table.

-

Incubation: Remove the wash buffer from the permeabilized cells and add the reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.[16][17]

-

Washing: Remove the reaction cocktail and wash the cells once with 3% BSA in PBS, followed by one wash with a wash buffer (if provided in a kit), and a final wash with PBS.[16]

-

Counterstaining and Imaging: The cells can now be counterstained (e.g., with DAPI for nuclear staining) and mounted for fluorescence microscopy imaging.[16]

IV. BONCAT for Enrichment of Newly Synthesized Proteins

For BONCAT, after HPG labeling, cells are lysed instead of fixed. The click chemistry reaction is then performed on the cell lysate using a biotin-azide conjugate. The biotinylated proteins are subsequently captured on streptavidin-coated beads for enrichment and downstream analysis like mass spectrometry.

Mandatory Visualizations

Caption: Experimental workflow for FUNCAT (Fluorescent Noncanonical Amino Acid Tagging).

Caption: Experimental workflow for BONCAT (Bioorthogonal Noncanonical Amino Acid Tagging).

Caption: Core principle of the CuAAC (Click Chemistry) reaction for labeling HPG.

Conclusion

This compound has become an indispensable tool for the study of de novo protein synthesis, offering a non-radioactive, sensitive, and versatile method for labeling and analyzing nascent proteomes.[16][17] The methodologies of FUNCAT and BONCAT, built upon the foundation of HPG labeling and click chemistry, provide researchers with powerful approaches to visualize and identify newly synthesized proteins in a variety of biological contexts.[6][8][10] This technical guide provides a comprehensive framework for the implementation of HPG-based techniques, from experimental design to data interpretation, empowering researchers in basic science and drug development to gain deeper insights into the dynamic world of the proteome.

References

- 1. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]

- 4. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]

- 5. Spatial and Temporal Resolution of Global Protein Synthesis during HSV Infection Using Bioorthogonal Precursors and Click Chemistry | PLOS Pathogens [journals.plos.org]

- 6. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Protein-Synthesizing Microorganisms in the Environment via Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Springer Nature Experiments [experiments.springernature.com]

- 11. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]

- 12. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [bio-protocol.org]

- 13. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS [en.bio-protocol.org]

- 14. Photo-Methionine, Azidohomoalanine and this compound Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 18. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]

- 19. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. In vivo this compound incorporation enables sampling, isolation and characterization of nascent proteins from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Revealing nascent proteomics in signaling pathways and cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. brandon-russell.com [brandon-russell.com]

- 24. pnas.org [pnas.org]

- 25. assets.fishersci.com [assets.fishersci.com]

A Deep Dive into Click Chemistry for Advanced Protein Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bio-conjugation

In the realm of protein analysis, the ability to selectively and efficiently label and modify proteins is paramount. Traditional methods often fall short, plagued by issues of low yield, lack of specificity, and harsh reaction conditions that can compromise protein structure and function. Enter click chemistry, a concept introduced by K.B. Sharpless in 2001, which describes a class of reactions that are modular, high-yielding, and stereospecific, and that proceed under mild, often biological, conditions.[1] These reactions have revolutionized the field of chemical biology, providing a powerful toolkit for researchers to study proteins with unprecedented precision.[2] At its core, click chemistry provides a way to join small molecular units together with high efficiency and reliability, much like clicking a seatbelt into its buckle.[3]

This technical guide provides an in-depth exploration of the core principles of click chemistry and its applications in protein analysis. We will delve into the most prominent click reactions, provide detailed experimental protocols, present quantitative data for reaction comparison, and visualize key experimental workflows.

Core Principles of Click Chemistry

The elegance of click chemistry lies in a set of stringent criteria that a reaction must meet to be classified as "click":

-

High Yield: The reactions must proceed to completion or near completion, providing excellent yields of the desired product.[1]

-

Inoffensive Byproducts: Any byproducts generated should be non-toxic and easily removable, often without the need for chromatography.[4]

-

Simple Reaction Conditions: The reactions should be insensitive to oxygen and water, ideally proceeding in aqueous solutions under mild, physiological conditions.[1]

-

Readily Available Starting Materials and Reagents: The components for the reaction should be easily accessible.[1]

-

High Selectivity and Specificity (Bioorthogonality): The reacting functional groups are "bioorthogonal," meaning they react exclusively with each other and not with the vast array of other functional groups present in a complex biological system.[5]

These principles ensure that click reactions are robust, reliable, and applicable to a wide range of biological studies, from in vitro experiments to live cell imaging.[6]

Key Click Chemistry Reactions for Protein Analysis

Three main classes of click reactions have gained prominence in protein analysis: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole.[1] This reaction is incredibly efficient and versatile, forming the cornerstone of many protein labeling strategies.[7] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to its potential cytotoxicity.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity concerns associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[8] This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[8] The relief of ring strain provides the driving force for the reaction.[8] SPAAC has become a go-to method for live-cell imaging and in vivo studies.[9]

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is another powerful copper-free click reaction that involves the cycloaddition of an electron-poor diene, typically a tetrazine, with an electron-rich dienophile, such as a strained alkene or alkyne.[10] IEDDA reactions are known for their exceptionally fast reaction kinetics, making them ideal for labeling low-abundance proteins or for applications requiring rapid conjugation.[1][11]

Quantitative Comparison of Key Click Chemistry Reactions

The choice of click reaction depends on the specific application, considering factors like the biological environment, the desired reaction speed, and potential toxicity. The following table summarizes key quantitative data for CuAAC, SPAAC, and IEDDA reactions.

| Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Environment | Key Advantages | Key Disadvantages |

| CuAAC | 10 - 10⁴ | In vitro, cell lysates, fixed cells | High efficiency, small bioorthogonal tags | Copper toxicity limits in vivo use |

| SPAAC | ~10⁻³ - 1 | In vitro, live cells, in vivo | Copper-free, biocompatible | Slower kinetics than CuAAC and IEDDA, bulky cyclooctyne tag |

| IEDDA | 1 - 10⁶ | In vitro, live cells, in vivo | Extremely fast kinetics, copper-free | Tetrazine probes can be unstable |

Experimental Workflows and Protocols

Click chemistry has enabled the development of sophisticated workflows for protein analysis. Here, we detail two prominent examples: Activity-Based Protein Profiling (ABPP) and Metabolic Labeling of Proteins.

Activity-Based Protein Profiling (ABPP) Workflow

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological samples.[12] Click chemistry has significantly enhanced the capabilities of ABPP by allowing for the use of smaller, more cell-permeable probes.[2]

Caption: Workflow for Activity-Based Protein Profiling (ABPP) using click chemistry.

1. Probe Incubation:

-

Treat live cells or tissues with a clickable ABPP probe containing a bioorthogonal handle (e.g., a terminal alkyne) and a reactive group that targets the active site of a specific enzyme class.[2]

-

The probe concentration and incubation time should be optimized to ensure sufficient labeling without causing cellular toxicity.[12]

2. Cell Lysis:

-

After incubation, harvest the cells and lyse them using a suitable buffer to release the cellular proteins.

3. Click Reaction:

-

To the cell lysate, add the click chemistry reaction cocktail. For a CuAAC reaction, this typically includes:

-

A reporter tag with the complementary bioorthogonal handle (e.g., azide-biotin for enrichment or azide-fluorophore for imaging).

-

A copper(II) sulfate (CuSO₄) solution.

-

A reducing agent, such as sodium ascorbate, to generate the active Cu(I) catalyst.

-

A copper-chelating ligand, such as TBTA or THPTA, to stabilize the Cu(I) and improve reaction efficiency.[3]

-

-

For SPAAC or IEDDA, the copper catalyst and reducing agent are omitted.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

4. Protein Enrichment (for Mass Spectrometry):

-

If a biotinylated reporter tag was used, enrich the labeled proteins using streptavidin-coated beads.

-

Wash the beads extensively to remove non-specifically bound proteins.

5. Downstream Analysis:

-

SDS-PAGE and Fluorescence Scanning: If a fluorescent reporter was used, the labeled proteins can be visualized directly by running the lysate on an SDS-PAGE gel and scanning for fluorescence.[13]

-

Mass Spectrometry: For protein identification, the enriched proteins are digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[2]

Metabolic Labeling of Proteins Workflow

Metabolic labeling allows for the incorporation of bioorthogonal amino acids into newly synthesized proteins, enabling their subsequent visualization and identification.[14] This is a powerful technique to study protein synthesis and turnover.

Caption: Workflow for metabolic labeling of proteins using click chemistry.

1. Metabolic Labeling:

-

Culture cells in a methionine-free medium.

-

Supplement the medium with a bioorthogonal methionine analog, such as L-azidohomoalanine (AHA) or homopropargylglycine (HPG).[14]

-

Incubate the cells for a desired period to allow for the incorporation of the analog into newly synthesized proteins.[15]

2. Cell Processing:

-

For Imaging:

-

Harvest the cells, wash with PBS, and fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells to allow the entry of the click chemistry reagents.[16]

-

-

For Proteomics:

-

Harvest the cells and lyse them to extract the proteins.

-

3. Click Reaction:

-

Perform the click reaction by adding the appropriate reagents to the fixed and permeabilized cells or the cell lysate.

-

For AHA-labeled proteins (containing an azide), use an alkyne-functionalized reporter tag (e.g., alkyne-fluorophore for imaging or alkyne-biotin for proteomics).[16]

-

The reaction conditions are similar to those described for ABPP.

4. Analysis:

-

Fluorescence Microscopy: Image the labeled cells using a fluorescence microscope to visualize the localization of newly synthesized proteins.

-

Proteomics: Enrich the biotinylated proteins using streptavidin beads and identify them by mass spectrometry.[14]

Applications in Drug Discovery and Development

Click chemistry has become an indispensable tool in modern drug discovery and development.[4] Its applications are vast and continue to expand, including:

-

Target Identification and Validation: Clickable probes can be used to identify the cellular targets of drug candidates.[12]

-

Lead Optimization: The modular nature of click chemistry allows for the rapid synthesis of compound libraries to optimize lead compounds.[4]

-

Drug Delivery: Click chemistry is used to conjugate drugs to delivery vehicles, such as nanoparticles or antibodies, to improve their targeting and efficacy.

-

In Situ Drug Synthesis: The concept of in situ click chemistry allows for the synthesis of a potent drug molecule directly at its biological target, increasing specificity and reducing off-target effects.[4]

Conclusion

Click chemistry has fundamentally transformed the landscape of protein analysis. Its simplicity, efficiency, and bioorthogonality provide researchers with a versatile and powerful set of tools to label, track, and manipulate proteins in their native environments. From elucidating complex biological pathways to accelerating the drug discovery pipeline, the applications of click chemistry are far-reaching and continue to grow. As new click reactions are developed and existing methods are refined, we can expect even more innovative applications to emerge, further deepening our understanding of the intricate world of proteins.

References

- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Click Chemistry – Med Chem 101 [medchem101.com]

- 6. Bioorthogonal Reactions – KLang Lab | Chemical Biology | ETH Zurich [lang.ethz.ch]

- 7. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Role of Homopropargylglycine in Cellular Metabolism: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Application of L-Homopropargylglycine (HPG) for Studying Nascent Protein Synthesis and Cellular Metabolism.

Introduction

L-Homopropargylglycine (HPG) is a powerful tool in the field of chemical biology for studying cellular metabolism, particularly for the analysis of newly synthesized proteins. As a non-canonical amino acid analog of methionine, HPG contains an alkyne moiety, which allows for its detection via a highly specific and efficient bioorthogonal chemical reaction known as "click chemistry".[1][2][3] This technique, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), provides a non-radioactive, sensitive, and versatile alternative to traditional methods like the use of ³⁵S-methionine for labeling nascent proteins.[4][5] The ability to selectively tag and visualize or enrich newly synthesized proteins has profound implications for understanding cellular responses to various stimuli, the progression of diseases, and the mechanism of action of therapeutic agents.[6][7]

This technical guide provides a comprehensive overview of the core principles of HPG-based metabolic labeling, detailed experimental protocols, a summary of key quantitative data, and visualizations of the underlying pathways and workflows. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage this technology in their studies.

Core Principle: HPG Incorporation and Bioorthogonal Detection

The fundamental principle behind the use of HPG lies in its structural similarity to the essential amino acid methionine.[3] Cellular translational machinery recognizes HPG and incorporates it into newly synthesized proteins in place of methionine during active protein synthesis.[8][9] The key feature of HPG is its terminal alkyne group, a small and biologically inert functional group that does not significantly perturb protein structure or function.[5]